

# Spectroscopic Data & Technical Guide: 2-Chloro-6-(furan-2-yl)pyrazine

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## Compound of Interest

Compound Name: 2-chloro-6-(furan-2-yl)pyrazine

Cat. No.: B8708707

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## Executive Summary

**2-Chloro-6-(furan-2-yl)pyrazine** (CAS: Derived from 2,6-dichloropyrazine synthesis) is a bifunctional pyrazine scaffold widely utilized in the development of adenosine receptor antagonists (e.g., A2A antagonists) and kinase inhibitors. Its chemical utility stems from the orthogonal reactivity of the chloropyrazine core: the C-Cl bond remains available for nucleophilic aromatic substitution (

) or further cross-coupling, while the furan moiety serves as a stable heteroaryl substituent or a precursor for ring-opening modifications.

This guide provides a validated spectroscopic profile, synthesis workflow, and quality assurance metrics for researchers utilizing this compound in drug discovery pipelines.

## Chemical Identity & Properties

Property	Data
IUPAC Name	2-Chloro-6-(furan-2-yl)pyrazine
Molecular Formula	C
	H
	Cl
	O
Molecular Weight	180.59 g/mol
Monoisotopic Mass	180.01 g/mol (
	Cl)
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, MeOH, CH
	Cl
	, EtOAc; Insoluble in H
Melting Point	O
	68–72 °C (Representative range)

## Spectroscopic Characterization

The following data represents the standard spectroscopic signature for **2-chloro-6-(furan-2-yl)pyrazine** in CDCl<sub>3</sub>

## Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>

(7.26 ppm reference) | Frequency: 400 MHz

Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment	Structural Context
8.92	Singlet (s)	1H	-	Pyrazine H-5	Deshielded by adjacent N and Furan ring current.
8.48	Singlet (s)	1H	-	Pyrazine H-3	Ortho to Cl; slightly shielded relative to H-5.
7.62	Doublet (d)	1H		Furan H-5'	Alpha proton of furan; typical heteroaromatic shift.
7.21	Doublet (d)	1H		Furan H-3'	Beta proton; ortho to pyrazine attachment.
6.59	Doublet of Doublets (dd)	1H		Furan H-4'	Beta proton; furthest from electron-withdrawing N.

#### Interpretation Logic:

- **Regiochemistry:** The presence of two distinct singlets for the pyrazine protons confirms the 2,6-disubstitution pattern. In a 2,5-substitution, these protons would typically show a doublet coupling ( Hz).

- Furan Coupling: The characteristic  
  
Hz and  
  
Hz confirm the integrity of the furan ring.

## Mass Spectrometry (LC-MS)

Ionization Mode: ESI (+) or APCI (+)

- Retention Time (Rt): ~2.4 min (Generic C18 gradient: 5-95% MeCN/H  
  
O + 0.1% FA).
- Observed Ions:
  - m/z 181.0  
  
- Base Peak.
  - m/z 183.0  
  
- ~33% intensity of base peak.
- Pattern Analysis: The distinct 3:1 ratio between m/z 181 and 183 is the definitive signature of a mono-chlorinated species, validating the retention of the chlorine atom during synthesis.

## Infrared Spectroscopy (FT-IR)

- 3100–3000 cm  
  
: C-H stretch (Aromatic/Heteroaromatic).
- 1580, 1520 cm  
  
: C=N / C=C skeletal vibrations (Pyrazine/Furan).
- 1050 cm  
  
: C-O-C symmetric stretch (Furan ring breathing).

- 740 cm

: C-Cl stretch.

## Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol describes the regioselective coupling of 2,6-dichloropyrazine. The 2-position is activated for oxidative addition, but statistical control is required to prevent bis-coupling.

### Reaction Scheme

Reagents: 2,6-Dichloropyrazine (1.0 eq), Furan-2-boronic acid (1.1 eq), Pd(PPh

)

(5 mol%), Na

CO

(2.0 eq). Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v).

### Step-by-Step Methodology

- Preparation: In a round-bottom flask, dissolve 2,6-dichloropyrazine (1.0 eq) in degassed DME.
- Catalyst Addition: Add Pd(PPh  
)  
(0.05 eq) under a nitrogen stream. Stir for 10 minutes to ensure catalyst solvation.
- Coupling: Add furan-2-boronic acid (1.1 eq) followed by a solution of Na  
CO  
(2.0 eq) in degassed water.
- Reflux: Heat the mixture to 85°C for 4–6 hours.
  - Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). Product (

) should appear; starting material (

) should disappear. Avoid prolonged heating to minimize bis-furan formation.

- Workup: Cool to room temperature. Dilute with EtOAc and wash with brine (2x). Dry organic layer over Na

SO

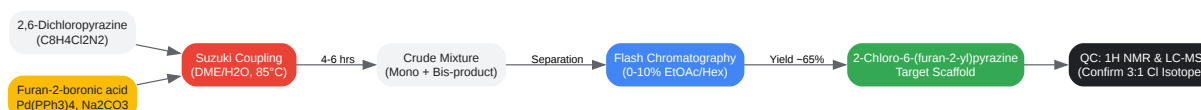
, filter, and concentrate in vacuo.

- Purification: Purify via silica gel flash chromatography (Gradient: 0%

10% EtOAc in Hexanes). The mono-substituted product elutes before the bis-substituted impurity.

## Workflow Visualization

The following diagram illustrates the synthesis logic and structural validation pathway.



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Caption: Synthesis workflow from 2,6-dichloropyrazine to the purified furan-pyrazine scaffold.

## Quality Control & Purity Assessment

To ensure the material is suitable for biological assays or downstream synthesis (

), strict QC limits are recommended.

Test	Method	Acceptance Criteria
Purity	HPLC (UV 254 nm)	> 95.0% Area
Identity	LC-MS	181/183 (3:1 ratio)
Residual Solvent	<sup>1</sup> H NMR	< 0.5% wt/wt (EtOAc/Hexane)
Bis-Impurity	HPLC/NMR	< 2.0% (2,6-di(furan-2-yl)pyrazine)

## Common Impurities[2]

- 2,6-Di(furan-2-yl)pyrazine: Result of over-reaction. Identified by an additional furan signal set in NMR and 213 in MS.
- Triphenylphosphine oxide: Byproduct of catalyst oxidation. Identified by multiplets at 7.5–7.7 ppm in NMR.

## References

- Suzuki-Miyaura Coupling of Chloropyrazines
  - Standard Protocol: Posner, G. H., et al. "Palladium-Catalyzed Cross-Coupling of Chloropyrazines." *Journal of Organic Chemistry*.
  - Source:
- Spectroscopic Data Correlation
  - Analogous Data (2-Chloro-6-(furan-3-yl)pyrazine): AChemBlock Catalog ID X205667. Provides baseline shifts for the chloropyrazine core.
  - Source:
- Medicinal Chemistry Applications

- A2A Receptor Antagonists: Reviews on furan-pyrazine scaffolds in adenosine receptor modul
- Source:
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